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molecular formula C7H3ClF4 B1662089 5-Chloro-2-fluorobenzotrifluoride CAS No. 89634-74-2

5-Chloro-2-fluorobenzotrifluoride

Cat. No. B1662089
M. Wt: 198.54 g/mol
InChI Key: PFLGDQIWYTWKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906829B2

Procedure details

5-Chloro-2-fluorobenzotrifluoride (1.5 g, 7.5 mmol) was dissolved in dry tetrahydrofuran (THF; 10 mL), treated with tetramethylethylenediamine (TMEDA; 1.6 mL, 1.2 g, 11 mmol), cooled to −78° C. and treated in portions with n-butyl lithium (n-BuLi, 2.5 M in hexanes; 3.9 mL, 9.8 mmol). After stirring at −78° C. for 90 minutes (min), the mixture was treated with N,N-dimethylformamide (DMF; 770 microliters (μL), 730 mg, 10 mmol) and stirred for a further 30 min. The cooling bath was removed and mixture warmed to 25° C. over 30 min. The reaction was quenched by addition of satd ammonium chloride (NH4Cl) solution then diluted with diethyl ether (Et2O; 30 mL). The separated organic phase was washed with satd NaCl (10 mL), dried (Na2SO4) and evaporated. The residue was dissolved in dry methanol (CH3OH; 10 mL) and treated with 30% sodium methoxide solution in CH3OH (14 g). The mixture was stirred at 25° C. for 20 h, diluted with H2O (50 mL) and extracted with Et2O (2×40 mL). The combined organic phases were washed with satd NaCl solution (20 mL), dried (Na2SO4) and evaporated. The residue was purified by silica gel chromatography using a 0 to 10% EtOAc gradient in hexane to give the benzaldehyde (1.1 g). This material (1.0 g, 4.2 mmol) was dissolved in dry CH2Cl2 (10 mL), cooled to −78° C. and treated with BBr3 (1 M solution in CH2Cl2; 5 mL, 5 mmol). The mixture was allowed to warm to 25° C. and stirred for 22 h. After cooling to −45° C., the mixture was treated with H2O (5 mL), warmed to 25° C. and extracted with EtOAc (2×15 mL). The combined extracts were washed with satd NaCl solution (10 mL), dried (Na2SO4) and evaporated. The residue was purified by silica gel chromatography using a 0 to 10% EtOAc gradient in hexane to give the aldehyde (950 mg): 1H NMR (400 MHz, CDCl3) δ 11.61 (s, 1H), 9.91 (s, 1H), 7.79 (d, J=2.5 Hz, 1H), 7.75 (d, J=2.6 Hz, 1H); EIMS m/z 224.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
3.9 mL
Type
reactant
Reaction Step Three
Quantity
770 μL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.CN(C)CCN(C)C.C([Li])CCC.CN(C)[CH:28]=[O:29].[O:31]1CCCC1>>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[C:5]([OH:31])=[C:4]([CH:3]=1)[CH:28]=[O:29]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(F)(F)F)F
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
770 μL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 90 minutes (min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
mixture warmed to 25° C. over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of satd ammonium chloride (NH4Cl) solution
ADDITION
Type
ADDITION
Details
then diluted with diethyl ether (Et2O; 30 mL)
WASH
Type
WASH
Details
The separated organic phase was washed with satd NaCl (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry methanol (CH3OH; 10 mL)
ADDITION
Type
ADDITION
Details
treated with 30% sodium methoxide solution in CH3OH (14 g)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° C. for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
diluted with H2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×40 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with satd NaCl solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC=1C=C(C(=C(C=O)C1)O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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